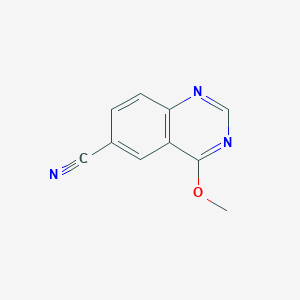

4-Methoxyquinazoline-6-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3O |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

4-methoxyquinazoline-6-carbonitrile |

InChI |

InChI=1S/C10H7N3O/c1-14-10-8-4-7(5-11)2-3-9(8)12-6-13-10/h2-4,6H,1H3 |

InChI Key |

LQLCASZNXLCJHU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=NC2=C1C=C(C=C2)C#N |

Origin of Product |

United States |

Contextualization of the Quinazoline Scaffold in Academic Chemical Research

The quinazoline (B50416) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in medicinal chemistry and materials science. mdpi.comnih.gov Its prevalence in numerous natural products, pharmaceuticals, and functional materials underscores its significance. In academic research, the quinazoline core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netnih.gov This versatility has propelled extensive research into the synthesis and functionalization of quinazoline derivatives.

The broad spectrum of biological activities associated with quinazoline-based compounds is a primary driver of academic inquiry. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.govmdpi.com Consequently, a substantial body of research is dedicated to exploring the structure-activity relationships (SAR) of variously substituted quinazolines to develop novel therapeutic agents. researchgate.net

Theoretical and Methodological Significance of the Quinazoline Core

The development of novel synthetic routes to access the quinazoline (B50416) scaffold and its derivatives is a significant area of academic research. nih.gov These efforts not only expand the chemical space available for drug discovery but also contribute to the fundamental understanding of heterocyclic chemistry. The synthesis of quinazolines often involves multi-component reactions, which are of great interest in green chemistry due to their atom economy and efficiency. nih.gov

Specific Research Trajectory and Academic Interest in 4 Methoxyquinazoline 6 Carbonitrile

Strategic Construction of the Quinazoline Ring System

The synthesis of the quinazoline core can be achieved through various strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Cyclization reactions represent a fundamental and widely employed strategy for the construction of the quinazoline ring. These reactions typically involve the formation of one or two rings in a single or sequential manner, starting from appropriately functionalized acyclic or partially cyclized precursors.

One common approach involves the condensation of 2-aminobenzaldehydes or 2-aminoketones with a nitrogen source, such as ammonia (B1221849) or urea (B33335), followed by cyclization and oxidation. For instance, 2-aminobenzophenones can react with various reagents to yield quinazoline derivatives. ptfarm.pl A notable example is the reaction of 2-aminobenzophenone (B122507) with phenylisothiocyanate and ammonium (B1175870) acetate (B1210297), which proceeds through a thiourea (B124793) intermediate, followed by intramolecular cyclization and aromatization to afford the quinazoline product. nih.gov

Another versatile method utilizes 2-aminobenzylamines as precursors. These can undergo oxidative condensation with aldehydes or other carbonyl compounds. For example, a metal-free, iodine-catalyzed reaction between o-aminobenzylamine and aldehydes provides a straightforward route to diversely substituted quinazolines. organic-chemistry.org

Furthermore, tandem reactions involving cyclization have been developed for increased efficiency. A copper-catalyzed tandem reaction of 2-bromobenzyl bromides, aldehydes, and ammonium hydroxide (B78521) allows for the one-pot synthesis of functionalized quinazolines. nih.gov Similarly, a ruthenium-catalyzed tandem cyclization of 2-nitrobenzonitriles and alcohols offers a sustainable route to 2-arylquinazolin-4(3H)-ones. rsc.org

The following table summarizes various cyclization strategies for quinazoline synthesis:

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| 2-Aminobenzophenones, Phenylisothiocyanate, NH4OAc | - | 2-Substituted Quinazolines | nih.gov |

| o-Aminobenzylamine, Aldehydes | I2 | Substituted Quinazolines | organic-chemistry.org |

| 2-Bromobenzyl bromides, Aldehydes, NH4OH | Cu(OAc)2 | Functionalized Quinazolines | nih.gov |

| 2-Nitrobenzonitriles, Alcohols | Ru catalyst | 2-Arylquinazolin-4(3H)-ones | rsc.org |

| 2-Aminobenzamides, Amines | [Ru]/L | Quinazolinones | acs.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of highly substituted and functionalized quinazoline derivatives. nih.gov These methods often involve the formation of carbon-carbon or carbon-nitrogen bonds, allowing for the introduction of diverse substituents onto the quinazoline core.

The Suzuki cross-coupling reaction is a prominent example, enabling the arylation or heteroarylation of halo-substituted quinazolines. mdpi.comresearchgate.net For instance, the regioselective Suzuki coupling of 2,4,7-trichloroquinazoline (B1295576) with various boronic acids has been demonstrated, providing access to novel, functionalized heterocycles. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. mdpi.comresearchgate.net

In addition to Suzuki coupling, other palladium-catalyzed reactions have been developed. A one-pot synthesis of quinazoline derivatives can be achieved through the palladium-catalyzed N-arylation of amidines, followed by the addition of an aldehyde to the crude reaction mixture. nih.gov This method offers excellent selectivity for monoarylation and proceeds in short reaction times. nih.gov Furthermore, a three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by palladium, provides a direct route to diverse quinazolines. organic-chemistry.org

The table below highlights key palladium-catalyzed coupling reactions for quinazoline synthesis:

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Suzuki Cross-Coupling | Bromo-substituted quinazolines, Boronic acid pinacol (B44631) esters | Pd(dppf)Cl2, Na2CO3, NBu4Br | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | mdpi.comresearchgate.net |

| Suzuki Cross-Coupling | 2,4,7-Trichloroquinazoline, Aryl/heteroarylboronic acids | Palladium catalyst | Functionalized quinazolines | nih.gov |

| N-Arylation/Cyclization | Amidines, Aryl halides, Aldehydes | Palladium catalyst | Quinazoline derivatives | nih.gov |

| Three-Component Tandem | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium catalyst | Diverse quinazolines | organic-chemistry.org |

While less common than cyclization or cross-coupling, ring contraction strategies can offer unique pathways to quinazoline and related heterocyclic systems. These methods typically involve the rearrangement of a larger ring system to form the quinazoline core. For example, the ring contraction of 4-hydroxy-5-phenyltetrahydro-1,4-benzodiazepines can lead to the formation of tetrahydroquinoxalines, which are structurally related to quinazolines. acs.org Another documented instance involves the ring contraction of quinazoline N-amides to form indazoles. researchgate.net Although direct ring contraction to form the this compound core is not prominently reported, the principle of skeletal rearrangement remains a potential, albeit specialized, synthetic strategy. researchgate.net

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules like quinazolines from simple starting materials in a single step. nih.govopenmedicinalchemistryjournal.com These reactions offer significant advantages, including operational simplicity and the ability to generate diverse molecular scaffolds. nih.gov

A variety of MCRs have been developed for quinazoline synthesis. For instance, a three-component reaction of 2-aminobenzophenones, aldehydes, and ammonium acetate can be catalyzed by an ionic liquid, providing a green and efficient route to quinazoline derivatives. nih.gov Another approach involves the iodine-catalyzed three-component reaction of substituted benzaldehydes, o-aminoarylketones, and ammonium acetate, which yields highly substituted quinazolines in excellent yields. nih.gov

The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of polycyclic quinazolinones. nih.gov This involves an initial Ugi reaction followed by a palladium-catalyzed annulation or a radical cyclization. nih.gov Furthermore, a novel multi-component reaction leading to imidazo[4,5-g]quinazolines has been discovered, involving a cascade of transformations including Schiff base formation and an intramolecular hetero-Diels-Alder reaction. mdpi.com

The following table showcases different multi-component reactions for quinazoline synthesis:

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Three-Component | 2-Aminobenzophenones, Aldehydes, NH4OAc | Ionic Liquid (Bmim[FeCl4]) | Quinazolines | nih.gov |

| Three-Component | Substituted benzaldehydes, o-Aminoarylketones, NH4OAc | I2 | Highly substituted quinazolines | nih.gov |

| Ugi-4CR followed by Annulation | Ammonia, Aldehyde, Carboxylic acid, Isocyanide | Pd(OAc)2 | Polycyclic quinazolinones | nih.gov |

| Multi-Component Cascade | 5-Aminobenzimidazole library components | - | Imidazo[4,5-g]quinazolines | mdpi.com |

| Three-Component | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium catalyst | Diverse quinazolines | organic-chemistry.org |

Precursor Chemistry and Intermediate Generation in this compound Synthesis

The synthesis of a specifically substituted quinazoline like this compound relies heavily on the strategic selection and preparation of appropriate precursors that contain the required functionalities.

Functionalized 2-aminobenzonitriles are versatile and crucial building blocks for the synthesis of quinazoline derivatives. organic-chemistry.org The nitrile group can be transformed into various functionalities, while the amino group provides a key handle for cyclization reactions.

For the synthesis of this compound, a key precursor would be a 2-amino-5-cyanobenzonitrile derivative with a methoxy group at the appropriate position. The synthesis of quinazolin-4(3H)-ones from 2-aminobenzonitriles has been achieved through a ruthenium-catalyzed tandem reaction using an alcohol-water system. rsc.org

A palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazolines. organic-chemistry.org This methodology highlights the utility of 2-aminobenzonitriles in constructing the quinazoline core with substitution at the 2- and 4-positions.

Furthermore, the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by hydrochloric acid, can yield 2-amino-4-iminoquinazolines. mdpi.com While not directly yielding the target compound, this demonstrates the reactivity of the 2-aminobenzonitrile (B23959) scaffold in forming the quinazoline ring system.

A plausible synthetic route to this compound could involve the reaction of a suitably substituted 2-aminobenzonitrile with a formic acid equivalent to form the pyrimidine (B1678525) ring, followed by the introduction of the methoxy group at the 4-position. The synthesis of related quinazoline structures, such as bosutinib, often involves the use of precursors like 4-chloro-6-methoxyquinoline-3-carbonitrile, highlighting the importance of appropriately functionalized building blocks. mdpi.com

The following table provides examples of reactions utilizing 2-aminobenzonitriles for quinazoline synthesis:

| Starting Material | Reagents/Catalyst | Product Type | Reference |

| 2-Aminobenzonitriles | Aliphatic alcohol-water system, Ru(II) complex | Quinazolin-4(3H)-ones | rsc.org |

| 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium catalyst | Diverse quinazolines | organic-chemistry.org |

| 2-Aminobenzonitriles, N-Benzyl cyanamides | Hydrochloric acid | 2-Amino-4-iminoquinazolines | mdpi.com |

Role of 4-Chloroquinazoline (B184009) Derivatives as Key Intermediates

In the synthesis of a vast array of functionalized quinazolines, 4-chloroquinazoline derivatives serve as pivotal intermediates. Their significance stems from the high reactivity of the chlorine atom at the C4-position, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide variety of substituents at this position, including alkoxy, amino, and thio groups.

This inherent regioselectivity is well-documented and is extensively exploited in the synthesis of bioactive molecules. nih.gov For instance, the reaction of 4-chloroquinazolines with various primary and secondary amines is one of the most frequently used methods to prepare 4-aminoquinazoline derivatives, a class of compounds known for their potential as anticancer agents. nih.govnih.gov The reaction conditions can be tuned, but the substitution overwhelmingly occurs at the C4 position, making 4-chloroquinazolines reliable and indispensable precursors in the modular construction of complex quinazoline-based molecules. nih.govnih.gov

Specific Pathways for this compound Synthesis

The synthesis of this compound is not a single reaction but a strategic sequence of transformations. While a single published procedure for this exact molecule is not prominent, a specific and scientifically sound pathway can be constructed based on established and reliable quinazoline chemistry methodologies. The most logical route begins with a suitably substituted anthranilic acid derivative and proceeds through the key 4-chloroquinazoline intermediate.

A plausible synthetic pathway would involve the following steps:

Formation of the Quinazolinone Core : The synthesis would commence with 2-amino-5-cyanobenzoic acid . chemimpex.comsigmaaldrich.com This starting material contains the necessary nitrogen, carboxylic acid, and nitrile functionalities at the correct positions on the benzene (B151609) ring. chemimpex.com This compound can be prepared via methods such as the cyanation of halogenated 2-aminobenzoic acid derivatives. google.comgoogleapis.com The 2-amino-5-cyanobenzoic acid would then be cyclized, typically by heating with formamide (B127407) or formamidine (B1211174) acetate, to produce 6-cyanoquinazolin-4(3H)-one . This reaction establishes the fundamental bicyclic quinazolinone structure.

Chlorination to the Key Intermediate : The hydroxyl group of the 6-cyanoquinazolin-4(3H)-one tautomer is then converted to a chloro group. This is a crucial activation step, yielding 4-chloro-6-cyanoquinazoline . This transformation is commonly achieved by refluxing the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting 4-chloroquinazoline is the highly reactive intermediate discussed in the previous section.

Nucleophilic Substitution to Yield the Final Product : In the final step, the chloro group of 4-chloro-6-cyanoquinazoline is displaced by a methoxy group. This is achieved through a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) (NaOCH₃) in a suitable solvent like methanol. researchgate.net The methoxide ion acts as the nucleophile, attacking the electrophilic C4 carbon and replacing the chloride ion to yield the target compound, This compound .

This multi-step pathway represents a robust and logical approach to the synthesis of this compound, with each step being a well-established and high-yielding transformation in heterocyclic chemistry.

Methodological Advancements in Synthetic Optimization

To improve the efficiency, yield, and environmental impact of quinazoline synthesis, significant research has focused on optimizing reaction conditions and employing catalytic systems. These advancements are critical for both laboratory-scale research and potential industrial production.

Controlled Reaction Conditions and Catalysis

Modern synthetic methods for quinazoline derivatives increasingly rely on catalysis to promote bond formation under milder conditions and with greater efficiency. Transition metals such as copper, palladium, ruthenium, cobalt, and iron are at the forefront of these advancements.

Key catalytic approaches include:

Copper-Catalyzed Reactions : Copper salts like CuI and Cu(OTf)₂ have been used to catalyze the formation of quinazolines from various precursors, including reactions involving amidines or 2-aminobenzylamines with aldehydes. googleapis.com

Ruthenium-Catalyzed Dehydrogenation : Commercially available ruthenium complexes, such as Ru₃(CO)₁₂, can catalyze the dehydrogenative synthesis of 2-arylquinazolines, offering an atom-economical route. nih.gov

Cobalt and Iron Catalysis : More earth-abundant and less expensive metals like cobalt and iron have emerged as sustainable alternatives. Cobalt acetate [Co(OAc)₂] and iron(II) chloride (FeCl₂) have been successfully used in dehydrogenative cyclizations and C-H oxidation/intramolecular C-N bond formations, respectively. googleapis.com

Beyond catalysis, the control of reaction conditions plays a vital role in optimizing outcomes. Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields in the N-arylation of 4-chloroquinazolines. nih.gov The development of solvent-free reaction conditions or the use of environmentally benign solvents represents another significant step forward in green chemistry applications for quinazoline synthesis. chemimpex.com The precise control of bases (e.g., K₃PO₄, t-BuOK) and oxidants (e.g., O₂, TBHP) is also crucial for directing the reaction pathway and achieving high yields of the desired product. googleapis.com

Below is a table summarizing various advanced catalytic systems used in the synthesis of quinazoline architectures.

| Catalyst System | Starting Materials | Reaction Type | Advantage |

| CuCl/DABCO/4-HO-TEMPO | 2-Aminobenzylamines and Aryl Aldehydes | Oxidative Dehydrogenation | Uses O₂ as an oxidant. |

| Mn(I) Complex | 2-Amino-benzylalcohol and Primary Amides | Acceptorless Dehydrogenative Coupling | Good functional group tolerance. |

| Co(OAc)₂·4H₂O | 2-Aminoaryl Alcohols and Nitriles | Dehydrogenative Cyclization | Ligand-free and cost-effective. |

| FeCl₂/TBHP | 2-Alkylamino N-H Ketimines | sp³ C-H Oxidation/C-N Formation | Utilizes a terminal oxidant. |

| Ru₃(CO)₁₂/Xantphos | 2-Aminobenzylamines and Alcohols | Dehydrogenative Coupling | Forms 2-arylquinazolines efficiently. |

| Microwave Irradiation | 4-Chloroquinazolines and Anilines | N-Arylation | Rapid reaction times (minutes). nih.gov |

Stereoselective Synthesis Approaches for Quinazoline Derivatives

Stereoselectivity is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. For quinazoline derivatives, the discussion of stereoselectivity primarily applies to two contexts: the synthesis of reduced (non-aromatic) quinazoline rings or the synthesis of quinazolines bearing chiral substituents or exhibiting axial chirality.

The core of this compound is an aromatic, planar system and therefore does not possess stereogenic centers on the ring itself. Thus, stereoselective synthesis is not a factor in the construction of its fundamental scaffold.

However, for related, non-aromatic structures like tetrahydroquinolines , stereoselectivity is crucial. The Povarov reaction , a formal aza-Diels-Alder cycloaddition, is a powerful method for constructing tetrahydroquinoline rings. googleapis.com This reaction, which involves an imine and an electron-rich alkene, can be rendered highly stereoselective through the use of chiral catalysts, such as chiral phosphoric acids. patsnap.com This allows for the controlled formation of specific diastereomers and enantiomers of the resulting heterocyclic products. researchgate.netpatsnap.com

Another form of stereoisomerism relevant to quinazoline chemistry is atropisomerism . This occurs when rotation around a single bond is restricted, leading to stable, non-superimposable isomers (atropisomers). This has been observed in quinazoline derivatives attached to bulky scaffolds, such as calixarenes, creating inherently chiral systems without traditional stereocenters. nih.gov

Finally, if a chiral side chain is introduced to the quinazoline core, the stereochemistry of the final product is often controlled by using an enantiomerically pure starting material or a chiral auxiliary during the synthesis. google.com For example, reacting a 4-chloroquinazoline with a chiral amine will result in a chiral product whose stereochemistry is derived from the amine used.

Chemical Transformations of the Quinazoline Nucleus

The chemical behavior of the quinazoline ring system is characterized by the influence of its two nitrogen atoms, which creates a unique electronic landscape. The pyrimidine portion of the scaffold is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C4 position.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the quinazoline core. The C4 position of the quinazoline ring is highly activated towards nucleophilic attack, a phenomenon attributed to the electron-withdrawing effect of the adjacent nitrogen atom at N3. nih.govmdpi.com While halogens, particularly chlorine, are excellent leaving groups in these reactions, the methoxy group at C4 of this compound can also be displaced by potent nucleophiles.

This reaction is widely employed to introduce a variety of substituents, especially amino groups, by reacting the quinazoline substrate with primary or secondary amines. mdpi.comsemanticscholar.org For instance, the reaction with various anilines or other aromatic amines leads to the formation of 4-anilinoquinazoline (B1210976) derivatives. The reaction conditions typically involve heating the quinazoline with the desired amine, sometimes in the presence of a base like N,N-diisopropylethylamine (DIPEA) or in a suitable high-boiling solvent like dioxane or isopropanol. mdpi.com The reactivity of the amine nucleophile plays a significant role; electron-rich amines generally react more readily than electron-deficient ones. semanticscholar.org

DFT (Density Functional Theory) calculations on related 2,4-disubstituted quinazolines confirm that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site for nucleophilic attack over the C2 position. mdpi.com This inherent regioselectivity is a cornerstone of synthetic strategies involving this scaffold.

Table 1: Examples of Nucleophilic Aromatic Substitution on the Quinazoline C4-Position This table is illustrative of the general reaction type on the quinazoline scaffold.

| Substrate (Leaving Group) | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| 4-Chloroquinazoline | Aniline | 4-Anilinoquinazoline | Isopropanol, reflux |

| 4-Chloro-6,7-dimethoxyquinazoline | 3,4-Dichloroaniline | N-(3,4-Dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine | Dioxane, DIPEA, 80°C |

| 4-Methoxyquinazoline | Hydrazine (B178648) | 4-Hydrazinoquinazoline | Ethanol, reflux |

The nitrogen atoms within the quinazoline ring can be targets for alkylation and acylation, although the reactivity depends on whether the system exists as a quinazoline or a quinazolinone. In the case of this compound, the N1 and N3 atoms are potential sites for such modifications. Direct alkylation on the neutral quinazoline ring is less common than on the corresponding quinazolinone tautomer. However, when the quinazoline ring is formed from precursors, N3-alkylation can occur simultaneously. For example, prolonged reaction of anthranilamides with dimethylformamide di(primary-alkyl)acetals can lead to N3-alkylated quinazolin-4-ones.

In related quinazolinone systems, where a carbonyl group exists at C4, the N3 position is readily alkylated under basic conditions using alkyl halides. The choice of base (e.g., K2CO3, Cs2CO3) and solvent (e.g., DMF, DMSO) are critical for controlling the regioselectivity between N- and O-alkylation. While direct N-alkylation of this compound is not widely documented, the principles suggest that quaternization of the ring nitrogens could occur with potent alkylating agents, leading to quinazolinium salts.

The carbonitrile (cyano) group at the C6 position is a versatile functional handle that can be converted into several other important groups, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide. Acid-catalyzed hydrolysis typically yields the carboxylic acid, quinazoline-6-carboxylic acid. uni.lu Partial hydrolysis under controlled conditions, such as the Radziszewski reaction (using hydrogen peroxide in a basic medium), can afford the corresponding primary amide, 4-methoxyquinazoline-6-carboxamide. jst.go.jp

Alcoholysis: In the presence of an alcohol and a strong acid catalyst (like HCl), the nitrile group can undergo alcoholysis to form an ester. This reaction proceeds via an intermediate imidate hydrochloride, which is then hydrolyzed to the ester. jst.go.jp

Reduction: The carbonitrile group can be reduced to a primary amine (an aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2 with a Nickel or Platinum catalyst). youtube.com This creates a new point for derivatization, for example, through reductive amination or acylation of the newly formed benzylamine-type functional group.

Cyclization: The nitrile group can participate in cyclization reactions with adjacent functional groups or with external reagents to form new heterocyclic rings fused to the quinazoline scaffold. For example, reaction with hydrazine can lead to the formation of aminopyrazole rings.

Table 2: Potential Transformations of the 6-Carbonitrile Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Complete Hydrolysis | H3O+, heat | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | H2O2, NaOH | Carboxamide (-CONH2) |

| Reduction | 1. LiAlH4; 2. H2O | Aminomethyl (-CH2NH2) |

| Alcoholysis | R-OH, HCl | Ester (-COOR) |

Systematic Derivatization for Structural Diversity and Chemical Space Exploration

The functional groups on this compound serve as anchor points for systematic derivatization aimed at exploring the surrounding chemical space and generating libraries of structurally diverse compounds.

A primary strategy for introducing aromatic and heteroaromatic diversity is through the nucleophilic aromatic substitution reaction at the C4 position. By displacing the methoxy group, a vast array of aryl and heteroaryl amines can be installed. This approach is fundamental in the synthesis of many biologically active quinazoline derivatives. nih.govresearchgate.net For example, reacting this compound with substituted anilines, aminopyridines, aminopyrimidines, or other heteroaromatic amines would yield a library of compounds with varied electronic and steric properties, which is a common strategy in drug discovery. semanticscholar.org

Furthermore, if the carbonitrile at C6 is first converted to an amine (via reduction) or a carboxylic acid (via hydrolysis), these new functional groups can be used to append aromatic systems through amide bond formation or other coupling reactions. For instance, the resulting 6-aminomethylquinazoline or 6-aminoquinazoline could be acylated with various aromatic acid chlorides, while quinazoline-6-carboxylic acid could be coupled with aromatic amines using standard peptide coupling reagents (e.g., EDCI, HOBt). nih.gov

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential for enhanced or dual biological activity. nih.gov The quinazoline ring is an excellent platform for such strategies. ptfarm.pl

Derivatives of this compound can be designed as hybrids in several ways:

Linkage at C4: Using the SNAr reaction, a linker-equipped chemical scaffold can be attached. For example, an amino-functionalized chalcone, thiazole, or benzofuran (B130515) could be reacted at the C4 position.

Linkage at C6: The carbonitrile group can be elaborated into a linker. After reduction to the aminomethyl group, it can be connected to other scaffolds via an amide, sulfonamide, or urea linkage. For instance, a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids have been developed by linking the two motifs, demonstrating this strategy. frontiersin.org

Fused Systems: The carbonitrile at C6 and the N1 position of the quinazoline ring can be used to construct fused heterocyclic systems. For example, reaction with reagents like guanidine (B92328) or thiourea could potentially lead to fused pyrimidine or thiopyrimidine rings, creating entirely new, rigid hybrid scaffolds.

This hybridization approach has been successfully used to combine quinazolines with a variety of other scaffolds, including indolinones, oxadiazoles, and benzimidazoles, leading to novel compounds with diverse pharmacological profiles. nih.gov

Introduction of Diverse Substituents and Investigation of Positional Effects

The C4 position of the quinazoline ring is highly susceptible to nucleophilic attack, a reactivity enhanced by the adjacent nitrogen atom. nih.govnih.gov This makes the C4-methoxy group a viable leaving group for substitution reactions. Anionic reagents readily add across the C3-N4 double bond, leading to the formation of 4-substituted 3,4-dihydroquinazolines. nih.gov This inherent reactivity allows for the strategic introduction of a wide array of substituents at this position, including amines, which are frequently explored in medicinal chemistry to modulate biological activity. nih.gov

The introduction of substituents can be planned to modulate the molecule's properties. For instance, structure-activity relationship studies on various quinazolinones have revealed that the presence of halogen atoms at positions C6 and C8 can significantly enhance antimicrobial properties. nih.gov The strategic placement of different functional groups is therefore a cornerstone of developing quinazoline-based compounds with specific activities. mdpi.com

A summary of substituent effects on the quinazoline core based on existing research is presented below.

| Position | Type of Substituent | Reported Effect/Application | Reference |

| C2 | Methyl, Amine, Thiol | Essential for certain antimicrobial activities. | nih.gov |

| C4 | Amines/Substituted Amines | Can improve antimicrobial activity; common site for modification. | nih.gov |

| C4 | Alkyl groups (via N-oxides) | Direct alkylation is possible via oxidative coupling. | nih.gov |

| C6, C8 | Halogens (e.g., Iodine) | Significantly improves antibacterial activity. | nih.gov |

| C6, C7 | Various (structural modification) | Can lead to multi-kinase inhibitors with anti-proliferative activity. | mdpi.com |

Advanced Coupling and Click Chemistry Applications in Quinazoline Derivatization

Modern synthetic methodologies, particularly metal-catalyzed cross-coupling and click chemistry, have revolutionized the derivatization of heterocyclic scaffolds like quinazoline, enabling the construction of complex molecular architectures. nih.govnih.gov

Advanced Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Techniques such as the Suzuki-Miyaura, Negishi, Kumada, and Sonogashira reactions provide powerful means to introduce carbo-substituents onto the quinazoline framework, while the Buchwald-Hartwig amination is widely used for creating carbon-nitrogen bonds. nih.gov These reactions typically employ a halogenated quinazoline precursor, where the halogen atom is substituted with a new functional group. nih.gov

For a molecule like this compound, a synthetic strategy would likely involve starting with a dihalogenated precursor (e.g., 4-chloro-6-bromoquinazoline) to sequentially introduce the methoxy and cyano groups or other desired functionalities. The Suzuki-Miyaura cross-coupling, for example, is extensively used to synthesize aryl-substituted quinazolines by reacting a bromo-quinazoline with an arylboronic acid in the presence of a palladium catalyst. nih.govasianpubs.org The C4 position often exhibits greater reactivity than the C2 position in such couplings due to the electronic influence of the adjacent nitrogen atom. nih.gov

The table below summarizes key cross-coupling reactions applied to quinazoline derivatives.

| Reaction Name | Reagents & Conditions | Application on Quinazoline Core | Reference |

| Suzuki-Miyaura | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base, often under microwave irradiation. | Forms C-C bonds, attaching aryl or vinyl groups, typically at halogenated positions. | nih.govasianpubs.org |

| Negishi | Organozinc reagents, Pd(0) catalyst. | Forms C-C bonds; used for carbo-substitution of halogenated quinazolines. | nih.gov |

| Kumada | Grignard reagents, Pd or Ni catalyst. | Limited to halogenated quinazolines due to reagent incompatibility with quinazolinones. | nih.gov |

| Buchwald-Hartwig | Amines, Pd catalyst, ligand, base. | Forms C-N bonds for the synthesis of amino-substituted quinazolines. | nih.gov |

| Oxidative Cross-Coupling | Ethers, TBHP (tert-Butyl hydroperoxide), metal-free conditions. | Direct C-H alkylation at the C4 position of quinazoline 3-oxides. | nih.gov |

Click Chemistry Applications

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a modular and highly efficient approach for molecular assembly. nih.govnd.edu This reaction forms a stable 1,2,3-triazole ring, which acts as a robust linker between two different molecular fragments. nih.govnih.gov The reaction is known for its high yields, specificity, and biocompatibility, making it a powerful tool in medicinal chemistry and drug discovery. nih.govwikipedia.org

In the context of this compound, click chemistry can be employed by introducing either an azide (B81097) or a terminal alkyne functionality onto the quinazoline core. For example, the nitrile group at C6 could potentially be reduced to an amine and subsequently converted to an azide. Alternatively, an alkyne-containing substituent could be introduced at the C4 position via nucleophilic substitution. This functionalized quinazoline can then be "clicked" onto a second molecule bearing the complementary group (an alkyne or azide, respectively). This strategy has been used to synthesize quinazoline-based imaging agents and other complex bioactive molecules. nih.gov The resulting triazole linker is not merely a passive spacer; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, potentially influencing the compound's biological activity. nih.govnih.gov

Advanced Spectroscopic Analysis and Structural Elucidation of 4 Methoxyquinazoline 6 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentbldpharm.comchemicalbook.comsantiago-lab.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 4-Methoxyquinazoline-6-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete map of the proton and carbon framework.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopic Investigationsbldpharm.comsantiago-lab.comrsc.org

The ¹H NMR spectrum of this compound would reveal the chemical environment, number, and connectivity of all protons in the molecule. The quinazoline (B50416) ring protons (H-2, H-5, H-7, and H-8) would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their exact chemical shifts and splitting patterns dictated by their position relative to the nitrogen atoms and the methoxy (B1213986) and carbonitrile substituents. The methoxy group protons (-OCH₃) would present as a sharp singlet, likely in the δ 3.9-4.2 ppm range.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the quinazoline ring would resonate in the aromatic region (δ 110-170 ppm), with quaternary carbons (C-4, C-6, C-4a, C-8a) generally showing weaker signals. The carbon of the nitrile group (-C≡N) has a characteristic chemical shift in the δ 115-125 ppm range, while the methoxy carbon would appear upfield around δ 55-60 ppm.

Hypothetical ¹H and ¹³C NMR Data for this compound Disclaimer: The following data are predicted values based on known chemical shift ranges and are for illustrative purposes only. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | ~8.7 (s) | ~158 |

| C-2 | - | ~158 |

| OCH₃ | ~4.1 (s) | ~56 |

| C-4 | - | ~165 |

| H-5 | ~8.2 (d) | ~125 |

| C-5 | - | ~125 |

| C-6 | - | ~110 |

| CN | - | ~118 |

| H-7 | ~8.0 (dd) | ~135 |

| C-7 | - | ~135 |

| H-8 | ~8.4 (d) | ~130 |

| C-8 | - | ~130 |

| C-4a | - | ~122 |

| C-8a | - | ~152 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign each proton and carbon signal, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzo- part of the quinazoline ring, for instance, between H-7 and H-8, and between H-5 and H-7 (if a small long-range coupling exists).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal (H-2, H-5, H-7, H-8) to its corresponding carbon signal (C-2, C-5, C-7, C-8) and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the quaternary carbons and piecing the molecular structure together. Key expected correlations would include:

The methoxy protons showing a correlation to C-4.

H-2 showing correlations to C-4 and C-8a.

H-5 showing correlations to C-4, C-6, and C-7.

H-8 showing correlations to C-4a, C-6, and C-7.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprintingchemicalbook.comrsc.org

Vibrational spectroscopy probes the vibrational modes of a molecule and is excellent for identifying functional groups.

Infrared (IR) Spectroscopy Analysisrsc.org

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A sharp, intense peak around 2220-2240 cm⁻¹ would be indicative of the C≡N (nitrile) stretch. The C-O stretching of the methoxy group would likely appear as a strong band in the 1250-1000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would be observed in the 1620-1450 cm⁻¹ range. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would appear just below 3000 cm⁻¹.

Raman Spectroscopy Applicationschemicalbook.com

Hypothetical Vibrational Spectroscopy Data for this compound Disclaimer: The following data are typical ranges for the indicated functional groups and are for illustrative purposes only.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| -C≡N | Stretch | 2220-2240 (Sharp, Strong) | Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H (Methoxy) | Stretch | 2850-2960 | Medium |

| C=C, C=N (Ring) | Stretch | 1450-1620 | Strong |

| C-O (Methoxy) | Stretch | 1000-1250 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Characterizationrsc.org

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₇N₃O), the molecular weight is approximately 185.18 g/mol . A high-resolution mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to this exact mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at [M-15], or the loss of a formyl radical (•CHO) or carbon monoxide (CO). The stability of the quinazoline ring system would likely result in it being a prominent fragment in the spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unequivocal identification of a compound by providing a highly accurate mass measurement of its ions, typically with an accuracy of less than 5 ppm. This precision allows for the determination of the elemental formula from the exact mass.

For this compound, with a chemical formula of C₁₀H₇N₃O, the theoretical monoisotopic mass can be calculated with high precision. When analyzed, typically using electrospray ionization (ESI), the compound will be observed as a protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) serves as a primary confirmation of the compound's identity.

Table 1: HRMS Data for this compound

| Formula | Description | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₀H₇N₃O | Neutral Molecule [M] | 185.0589 |

| C₁₀H₈N₃O⁺ | Protonated Molecule [M+H]⁺ | 186.0667 |

This interactive table provides the fundamental HRMS values for the title compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of a molecule. In this technique, the protonated parent ion ([M+H]⁺ at m/z 186.0667) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and provides a fingerprint for its identification. nih.govnih.gov

The fragmentation of this compound is expected to proceed through several predictable pathways based on its functional groups: the quinazoline core, the methoxy group, and the nitrile group. wvu.edumiamioh.edu

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a radical cation at m/z 171.0456.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement-based loss from the methoxy group, resulting in an ion at m/z 156.0507.

Loss of hydrogen cyanide (HCN): Cleavage involving the nitrile group and a hydrogen atom from the ring, producing an ion at m/z 159.0599.

Cleavage of the quinazoline ring: The fused heterocyclic ring system can undergo characteristic ring-opening and fragmentation, yielding specific smaller ions that confirm the core structure.

Table 2: Proposed MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

|---|---|---|---|

| 186.0667 | 171.0456 | •CH₃ | C₉H₅N₃O⁺• |

| 186.0667 | 158.0558 | CO | C₉H₈N₃⁺ |

| 186.0667 | 159.0599 | HCN | C₉H₈NO⁺ |

| 171.0456 | 143.0507 | CO | C₈H₅N₃⁺• |

This interactive table outlines the primary fragmentation pathways anticipated for the title compound upon tandem mass spectrometry analysis.

Electronic and Luminescence Spectroscopy for Photophysical Property Characterization

The electronic and photophysical properties of quinazoline derivatives are of significant interest due to their applications in fluorescent probes and optoelectronic materials. researchgate.netacs.org The presence of both an electron-donating group (4-methoxy) and an electron-withdrawing group (6-carbonitrile) on the quinazoline scaffold suggests the potential for intramolecular charge transfer (ICT) characteristics, which strongly influence the absorption and emission of light. researchgate.net

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy measures the electronic transitions within a molecule. Molecules with conjugated π-systems, such as the quinazoline ring, typically exhibit strong absorption in the UV region. masterorganicchemistry.com The nature and position of substituents can significantly alter the absorption profile.

For this compound, the π-deficient quinazoline ring is functionalized with an electron-donating methoxy group (an auxochrome) and an electron-withdrawing nitrile group. This donor-acceptor system extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (red-shift) of the primary absorption bands (π→π* transitions) to longer wavelengths is expected compared to unsubstituted quinazoline.

Table 3: Expected UV-Visible Absorption Data for this compound

| Solvent | Expected λmax (nm) | Transition Type |

|---|---|---|

| Cyclohexane | ~330-350 | π→π* |

| Ethanol | ~340-360 | π→π* |

This interactive table presents the anticipated absorption maxima based on the behavior of analogous donor-acceptor quinazoline systems.

Fluorescence and Photoluminescence Studies of this compound Derivatives

Many quinazoline derivatives are known to be fluorescent, with emission properties that are highly sensitive to their molecular structure and environment. researchgate.netrsc.orgnih.gov Derivatives with donor-acceptor architecture, like this compound, often exhibit fluorescence originating from an intramolecular charge transfer (ICT) excited state. researchgate.net

The fluorescence emission is expected to show a significant Stokes shift (the difference between the absorption and emission maxima). Furthermore, the emission wavelength is likely to be sensitive to the polarity of the solvent (solvatochromism), a hallmark of ICT fluorescence. acs.org In more polar solvents, the charge-separated excited state is stabilized, typically leading to a red-shift in the emission spectrum. The introduction of a cyano group has been shown in other heterocyclic systems to produce fluorescent derivatives. nih.govnih.gov The photoluminescence quantum yield (QY), a measure of emission efficiency, can vary widely for quinazoline derivatives, with some showing values over 80%. researchgate.netnih.gov

Table 4: Predicted Photophysical Properties of this compound

| Solvent | Abs. λmax (nm) | Em. λmax (nm) | Stokes Shift (nm) | Predicted Quantum Yield (ΦF) |

|---|---|---|---|---|

| Toluene | 345 | 420 | 75 | Moderate |

| Dichloromethane | 350 | 455 | 105 | Moderate-High |

| Acetonitrile | 352 | 480 | 128 | Moderate |

This interactive table summarizes the expected photophysical behavior in solvents of varying polarity, illustrating the anticipated solvatochromic effect.

Computational Chemistry and Theoretical Studies of 4 Methoxyquinazoline 6 Carbonitrile and Its Analogs

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in providing a foundational understanding of a molecule's electronic landscape. These theoretical approaches allow for the calculation of various molecular properties that are often difficult or impossible to determine experimentally. For 4-Methoxyquinazoline-6-carbonitrile and its analogs, these investigations reveal key insights into their stability, reactivity, and potential interaction mechanisms at a molecular level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of many-body systems, such as atoms and molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate framework for predicting molecular geometries, thermodynamic stability, and other electronic properties.

Theoretical studies on quinazoline (B50416) derivatives often employ DFT calculations to optimize the molecular geometry and to understand the influence of various substituents on the quinazoline core. For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the optimized structure. These calculations have shown that the fusion of the benzene (B151609) and pyrimidine (B1678525) rings in the quinazoline scaffold results in a planar aromatic system.

The thermodynamic properties, such as the enthalpy of formation, Gibbs free energy, and entropy, can also be computed. These values are crucial for assessing the relative stability of different isomers or conformers. For instance, in studies of related quinazolin-2,4-dione derivatives, DFT calculations have been used to confirm the higher stability of certain isomers based on intramolecular hydrogen bonding. researchgate.net Similarly, for this compound, DFT can provide insights into its thermodynamic stability.

Below is a hypothetical data table of calculated ground state properties for this compound based on typical values for similar organic molecules.

| Property | Calculated Value |

| Final electronic energy (Hartree) | -685.123456 |

| Enthalpy (Hartree) | -685.112345 |

| Gibbs Free Energy (Hartree) | -685.154321 |

| Entropy (cal/mol·K) | 95.12 |

| Dipole Moment (Debye) | 3.45 |

This table presents theoretical data for illustrative purposes and is based on typical computational results for molecules of similar size and composition.

Frontier Molecular Orbital (FMO) Analysis and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and distribution of these orbitals are critical in determining a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient pyrimidine ring and the nitrile group, suggesting these sites are prone to nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. These transitions primarily involve the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). The calculated absorption maxima (λmax) can then be correlated with experimental spectra to validate the computational model.

The following table presents plausible FMO analysis data for this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.78 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

This table contains theoretical data for illustrative purposes, derived from general knowledge of similar molecular structures.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For the synthesis of quinazoline derivatives, theoretical studies can elucidate the most probable reaction pathways.

The synthesis of the quinazoline core often involves the condensation of an anthranilate derivative with a suitable reagent. For instance, a plausible synthesis of this compound could involve the reaction of 2-amino-5-cyanobenzonitrile with a source of the methoxy (B1213986) group at the 4-position. Theoretical studies of similar reactions, such as the synthesis of quinazolin-4(3H)-ones, have detailed the reaction steps, including nucleophilic attack, cyclization, and subsequent aromatization. organic-chemistry.org

A theoretical investigation into the synthesis of this compound would likely involve mapping the potential energy surface of the reaction. This would include locating the structures of the reactants, intermediates, transition states, and products. The calculated activation energies for different potential pathways would help in determining the most kinetically favorable route. For example, in the reaction of 2-aminobenzamides with aldehydes, a tandem dehydrogenative annulation has been proposed, and the mechanism can be computationally modeled. nih.gov Such studies provide invaluable insights that can guide the optimization of reaction conditions to improve yields and selectivity.

Molecular Modeling and Interaction Profiling (Theoretical Perspectives)

Beyond understanding the intrinsic properties of an isolated molecule, computational methods are extensively used to predict how a molecule will interact with biological targets, a critical aspect of drug discovery and design.

Ligand-Target System Interaction Studies via Computational Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Quinazoline derivatives are known to inhibit various protein kinases by competing with ATP for the binding site. mdpi.com Therefore, docking studies of this compound would typically be performed against the ATP-binding pocket of a relevant kinase, such as Epidermal Growth Factor Receptor (EGFR). The docking simulations would predict the binding pose of the molecule and calculate a docking score, which is an estimation of the binding affinity.

The following table shows hypothetical docking results of this compound against the EGFR kinase domain.

| Parameter | Value |

| Target Protein | EGFR Kinase Domain (PDB ID: 1M17) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Met793 (H-bond), Leu718 (hydrophobic), Val726 (hydrophobic) |

| Predicted Inhibition Constant (Ki) (nM) | 150 |

This table presents hypothetical data for illustrative purposes based on docking studies of similar quinazoline inhibitors.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a molecule with rotatable bonds, such as the methoxy group in this compound, conformational analysis can identify the most stable, low-energy conformations.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time. researchgate.net Starting from a docked pose, an MD simulation models the movements of the atoms in the system, providing insights into the stability of the binding mode and the flexibility of the protein and ligand. Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions.

MD simulations of a this compound-EGFR complex would be expected to show that the ligand remains stably bound in the active site throughout the simulation. The analysis of the simulation trajectory can also reveal the persistence of key interactions, such as hydrogen bonds, and the role of water molecules in mediating ligand-protein interactions. These simulations are crucial for validating the docking results and providing a more realistic model of the binding event.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical Frameworks)

QSAR and QSPR studies are founded on the principle that the biological activity or physicochemical properties of a chemical compound are intrinsically linked to its molecular structure. By mathematically correlating these activities and properties with molecular descriptors, it becomes possible to predict the behavior of novel or untested compounds. nih.gov This approach is instrumental in rational drug design, enabling the prioritization of synthetic efforts towards molecules with a higher probability of desired biological effects.

Development of Computational Predictive Models for Chemical Behavior

The development of robust computational predictive models is a cornerstone of modern medicinal chemistry, offering a pathway to forecast the biological activities of unsynthesized molecules. researchgate.net For quinazoline derivatives, a variety of QSAR models have been developed to predict their activity against various biological targets, including as anticancer and antimalarial agents. researchgate.netbiointerfaceresearch.com These models are typically built using statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. nih.gov

The process begins with the creation of a dataset of quinazoline analogs with known biological activities. For each molecule in the dataset, a wide array of molecular descriptors is calculated. These descriptors quantify different aspects of the molecular structure, including constitutional, topological, geometrical, electrostatic, and quantum-chemical properties. A crucial step in model development is the selection of a subset of these descriptors that have the most significant correlation with the biological activity. This is often achieved through techniques like stepwise variable selection or genetic algorithms. researchgate.netbiointerfaceresearch.com

The predictive power of a QSAR model is rigorously assessed through internal and external validation procedures. nih.gov Internal validation often involves cross-validation techniques like the leave-one-out (LOO) method, which provides a measure of the model's robustness. External validation is performed by using the model to predict the activity of a set of compounds (the test set) that was not used in the model's development. A high correlation between the predicted and experimental activities for the test set indicates a reliable and predictive model. nih.gov

For instance, in a study on quinazoline derivatives as tyrosine kinase inhibitors, a statistically significant MLR-QSAR model was developed. The model's reliability was confirmed by its high squared correlation coefficient for the training set (r² = 0.956), a good cross-validation coefficient (q² = 0.915), and a satisfactory predictive ability for the external test set (pred_r² = 0.617). nih.gov Such models provide a mathematical equation that can be used to estimate the activity of new quinazoline analogs, including those based on the this compound scaffold.

Table 1: Representative Statistical Parameters for QSAR Model Validation

| Parameter | Value | Description |

| r² (Training Set) | > 0.6 | Coefficient of determination for the training set, indicating the goodness of fit. |

| q² (Cross-Validation) | > 0.5 | Cross-validated correlation coefficient, indicating the model's internal predictive ability. |

| pred_r² (Test Set) | > 0.5 | Predictive squared correlation coefficient for the external test set, indicating the model's external predictive ability. |

This table presents typical threshold values for accepting a QSAR model as predictive. Actual values can vary depending on the specific study and dataset.

Influence of Stereoelectronic Descriptors on Molecular Interactions

The interactions between a molecule and its biological target are governed by a combination of steric, electronic, and hydrophobic factors. Stereoelectronic descriptors in QSAR models quantify these properties and provide insights into the structural requirements for optimal molecular interactions.

Electronic Effects: The electronic properties of substituents on the quinazoline ring play a critical role in modulating biological activity. For the this compound scaffold, the methoxy group at the 4-position and the carbonitrile group at the 6-position are expected to exert significant electronic influence. The methoxy group is a well-known electron-donating group through resonance, which can increase the electron density on the quinazoline ring system. Conversely, the carbonitrile (cyano) group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and its ability to participate in resonance.

Studies on quinazoline analogs have shown that the presence of electron-withdrawing groups can be beneficial for certain biological activities. nih.gov For example, in a QSAR study on quinazoline derivatives as tyrosine kinase inhibitors, the positive coefficient of the SsClE-index, an electrotopological state descriptor, indicated that an electron-withdrawing group at the 4-position enhances activity. nih.gov While this finding pertains to the 4-position, it highlights the general importance of the electronic landscape of the quinazoline core. The presence of the electron-withdrawing cyano group at the 6-position of this compound could therefore be a key determinant of its biological profile.

Steric and Hydrophobic Effects: The size, shape, and hydrophobicity of substituents also significantly impact molecular interactions. The methoxy group at the 4-position, while relatively small, can influence the conformation of the molecule and its ability to fit into a binding pocket. The spatial arrangement of substituents is a key consideration in 3D-QSAR studies, where the steric and electrostatic fields around the molecules are mapped to identify regions where bulky or polar groups are favored or disfavored.

Computational studies, such as molecular docking, can provide a visual representation of how these stereoelectronic factors influence the binding of quinazoline derivatives to their target proteins. These studies can reveal specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are essential for binding affinity and biological activity.

Table 2: Key Stereoelectronic Descriptors and Their Potential Influence

| Descriptor Type | Example Descriptor | Influence on Molecular Interactions |

| Electronic | Hammett constants (σ), Dipole Moment | Modulates the strength of electrostatic interactions and the reactivity of the molecule. |

| Steric | Molar Refractivity (MR), van der Waals volume | Determines the fit of the molecule into a binding site and can influence conformational preferences. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the ability of the molecule to cross cell membranes and engage in hydrophobic interactions with the target. |

This table provides examples of common stereoelectronic descriptors used in QSAR studies and their general impact on molecular interactions.

Future Research Directions and Emerging Applications of 4 Methoxyquinazoline 6 Carbonitrile in Chemical Sciences

Innovations in Synthetic Methodologies

The development of efficient and scalable synthetic routes is paramount to unlocking the full potential of 4-Methoxyquinazoline-6-carbonitrile. Future research is expected to focus on sustainable and automated synthesis protocols.

Sustainable and Green Chemical Synthesis Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For quinazoline (B50416) derivatives, this includes the use of environmentally benign solvents, catalysts, and energy sources. Future research into the synthesis of this compound is likely to explore pathways that minimize waste and avoid hazardous reagents. rsc.org

Flow Chemistry and Automated Synthesis for Scalability

For the large-scale production of this compound, continuous flow chemistry presents a significant advantage over traditional batch synthesis. Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety. The continuous nature of flow synthesis also allows for easier automation and scalability, which is crucial for industrial applications. acs.org

Advanced Functionalization and Scaffold Diversification Strategies

To explore the full chemical space around the this compound core, advanced functionalization and scaffold diversification strategies are essential. These approaches aim to create novel derivatives with tailored properties for various applications.

C-H Bond Functionalization Approaches for Novel Derivatives

Direct C-H bond functionalization has emerged as a powerful tool in synthetic chemistry, allowing for the introduction of new functional groups onto a molecule without the need for pre-functionalized starting materials. nih.gov This atom-economical approach is particularly attractive for the late-stage modification of complex molecules.

For quinazoline and related heterocyclic systems, programmed C-H functionalization has been successfully employed to decorate various positions of the scaffold. researchgate.netchemrxiv.org By using appropriate directing groups and catalysts, it is possible to selectively activate and functionalize specific C-H bonds. Future research will likely focus on applying these strategies to the this compound scaffold to generate a library of novel derivatives with diverse substitution patterns. This could lead to the discovery of compounds with enhanced biological activity or improved material properties.

Design and Synthesis of Complex Multi-Scaffold Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop multi-target agents or to enhance the activity of known compounds. The this compound scaffold can be envisioned as a key building block for the creation of such hybrid molecules.

Recent studies have reported the synthesis of quinazoline-based hybrids with other heterocyclic systems, such as oxadiazole, leading to compounds with interesting biological profiles. ptfarm.pl By strategically linking the this compound core to other bioactive moieties, it may be possible to develop novel compounds with unique therapeutic potential. This approach allows for the exploration of new chemical space and the potential to address complex diseases through multi-targeted mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxyquinazoline-6-carbonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of quinazoline derivatives often involves cyclization reactions or functional group modifications. For example, Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate (a structurally related compound) is synthesized via refluxing with 6M HCl to yield carboxylic acid derivatives (90% yield) or reacting with NaOH/EtOH to form water-soluble salts (95% yield) . To optimize conditions, researchers should systematically vary temperature, solvent polarity, and catalyst presence. Monitoring reaction progress via TLC or HPLC ensures intermediate stability and final product purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying methoxy group positioning and carbonitrile functionality. Infrared (IR) spectroscopy identifies nitrile (C≡N) stretches near 2200 cm⁻¹. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (as used for 3,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile) provides definitive structural elucidation .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Although specific toxicity data for this compound may be limited, structurally similar quinazolines require standard precautions: use fume hoods, wear nitrile gloves, and store in tightly sealed containers under dry conditions . Emergency procedures should align with GHS guidelines, including immediate decontamination of spills and consultation with safety sheets for incompatible materials.

Advanced Research Questions

Q. How does the methoxy group at the 6-position influence electronic properties and reactivity in quinazoline derivatives?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, altering the quinazoline core’s electron density. Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO-LUMO gaps). For example, methoxy-substituted quinazolines exhibit enhanced nucleophilic aromatic substitution reactivity compared to chloro or nitro derivatives, enabling regioselective functionalization .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with target proteins like kinases or receptors. Quantum chemical calculations (e.g., charge distribution analysis) help identify pharmacophoric features. For instance, the methoxy group’s steric and electronic contributions to binding affinity can be modeled using software like Gaussian or GAMESS .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar quinazoline derivatives?

- Methodological Answer : Comparative analysis of substituent effects is key. For example, 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine shows distinct bioactivity due to its benzothiazole core, whereas quinazoline derivatives with chloro substituents may prioritize cytotoxicity over selectivity . Validate discrepancies using dose-response assays, structural analogs, and meta-analyses of published IC₅₀ values.

Q. What strategies are effective for functionalizing the methoxy group in this compound?

- Methodological Answer : Demethylation using BBr₃ or HBr/AcOH can convert methoxy to hydroxyl groups, enabling further derivatization (e.g., esterification). Alternatively, oxidation with KMnO₄ or RuO₄ yields carbonyl derivatives. Reaction conditions must balance selectivity and stability; for example, mild acidic conditions prevent nitrile group hydrolysis .

Data Contradiction Analysis

Q. Why do similar quinazoline derivatives exhibit varying pharmacological profiles in different studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time) or structural nuances. For example, Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate’s methoxy group enhances solubility but may reduce membrane permeability compared to lipophilic analogs . Standardized protocols (e.g., CLSI guidelines) and structure-activity relationship (SAR) matrices can clarify these inconsistencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.